molecular formula C14H21NO2 B11872134 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 89549-06-4

8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11872134
CAS No.: 89549-06-4
M. Wt: 235.32 g/mol
InChI Key: JCZWTVCUBAFADN-UHFFFAOYSA-N
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Description

8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . This method allows for the formation of the tetrahydroisoquinoline core with various substituents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of different solvents, temperatures, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro or fully reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the specific substituents of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with different substituents, leading to distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific combination of ethyl, methoxy, and methyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89549-06-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

8-ethyl-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H21NO2/c1-5-10-8-13(16-3)14(17-4)11-6-7-15(2)9-12(10)11/h8H,5-7,9H2,1-4H3

InChI Key

JCZWTVCUBAFADN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C2=C1CN(CC2)C)OC)OC

Origin of Product

United States

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